6-Mercaptonicotinic acid
Overview
Description
6-Mercaptonicotinic acid (MPCA, 6-mercaptonicotinic acid, MNA) is a bifunctional ligand, made up of a pyridine moiety containing a carboxylic and a mercapto group . The electrochemical properties of self-assembled monolayers (SAMs) of MNA on a gold electrode have been described .
Chemical Reactions Analysis
6-Mercaptonicotinic acid has been used in the fabrication of nanowell-based sensors for the detection of improvised explosive devices (IEDs), functionalization of gold nanoparticles (AuNPs) for the highly sensitive and selective detection of Cd2+ in colorimetric assay, preparation of thiolated chitosans, which are thiolated biopolymers exhibiting mucoadhesive, enzyme inhibitory, and permeation enhancing properties, and synthesis of Zinc (II) coordination polymers .Physical And Chemical Properties Analysis
6-Mercaptonicotinic acid has a density of 1.4±0.1 g/cm3, a boiling point of 355.4±27.0 °C at 760 mmHg, a vapour pressure of 0.0±0.8 mmHg at 25°C, an enthalpy of vaporization of 63.4±3.0 kJ/mol, and a flash point of 168.8±23.7 °C .Scientific Research Applications
- MNA has been investigated for its role in stabilizing gold nanoparticles (AuNPs) in water. Pure AuNPs tend to aggregate, but functionalized AuNPs with MNA groups exhibit considerable stability due to increased repulsive interactions between the nanoparticles .
- These functionalized AuNPs also demonstrate selective detection of toxic cadmium ions (Cd2+) in the presence of other metal ions. The strong electrostatic interactions between MNA and Cd2+ contribute to their sensitivity .
- Researchers have explored chitosan-6-mercaptonicotinic acid nanoparticles as carriers for oral drug delivery. Thiolated chitosan formulations, including MNA, exhibit significantly enhanced mucoadhesion compared to unmodified chitosan. This property improves drug retention and absorption in the gastrointestinal tract .
- A host-guest complex of MNA and cucurbit[7]uril (CB7) was prepared and conjugated to γ-Fe3O4 nanoparticles. This complex serves as a solid-state sensor for detecting toxic cadmium ions in water. The inclusion host-guest complex formation with CB7 was confirmed through spectroscopic techniques .
Nanoparticle Stabilization and Sensing:
Oral Drug Delivery:
Solid-State Sensors:
Safety And Hazards
Future Directions
6-Mercaptonicotinic acid has been used in the fabrication of nanowell-based sensors for the detection of improvised explosive devices (IEDs), functionalization of gold nanoparticles (AuNPs) for the highly sensitive and selective detection of Cd2+ in colorimetric assay, preparation of thiolated chitosans, which are thiolated biopolymers exhibiting mucoadhesive, enzyme inhibitory, and permeation enhancing properties, and synthesis of Zinc (II) coordination polymers . These applications suggest potential future directions for the use of 6-Mercaptonicotinic acid in sensor technology, nanoparticle research, biopolymer development, and coordination polymer synthesis.
properties
IUPAC Name |
6-sulfanylidene-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)4-1-2-5(10)7-3-4/h1-3H,(H,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWGTYCXARQFOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170101 | |
Record name | 6-Mercapto-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Mercaptonicotinic acid | |
CAS RN |
17624-07-6, 92823-43-3 | |
Record name | 6-Mercaptonicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17624-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Mercapto-3-pyridinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017624076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Mercapto-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-dihydro-6-thioxonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Mercaptopyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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